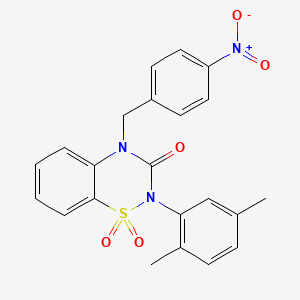

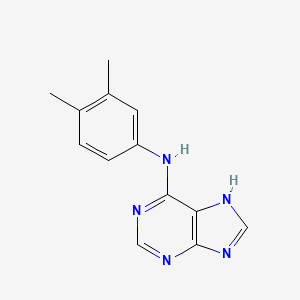

![molecular formula C19H21N3O3S B2374463 N-环丙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-2-甲氧基-5-甲基苯磺酰胺 CAS No. 1448077-66-4](/img/structure/B2374463.png)

N-环丙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-2-甲氧基-5-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .

Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a wide range of industrial applications in the fields of optics, material science, and organometallics .

科学研究应用

抗癌活性

咪唑并[1,2-a]吡啶衍生物在癌症研究中引起了广泛关注。 在一项最近的研究中,研究人员合成了在咪唑并[1,2-a]吡啶的 C-3 位置进行功能化的新型衍生物,并评估了其在乳腺癌细胞中的抗增殖潜力 。在这些衍生物中,化合物 15 对 MCF7 和 MDA-MB-231 细胞系表现出显著的活性,其 IC50 值分别为 1.6 和 22.4 μM。这些发现表明,该化合物有望成为一种潜在的抗癌药物。

KRAS G12C 抑制

研究人员已探索将咪唑并[1,2-a]吡啶用作开发共价抑制剂的核心骨架。通过采用骨架跳跃策略,使用咪唑并[1,2-a]吡啶作为核心骨架合成新型 KRAS G12C 抑制剂。 Groebke–Blackburn–Bienaymè 反应促进了这些抑制剂的合成,这可能对癌症治疗产生影响 。

COX-2 抑制

从咪唑并[1,2-a]吡啶衍生的几种测试化合物对环氧合酶-2 (COX-2) 表现出有效的抑制作用。 这些化合物表现出选择性和低 IC50 值,表明它们有潜力作为抗炎剂 。

交叉偶联反应

已经开发出定义明确、对空气和水分稳定的咪唑并[1,5-a]吡啶钯络合物,作为交叉偶联反应的多功能预催化剂。 这些络合物快速活化形成单配位 Pd(0),从而实现高效的偶联反应 。

农用化学品和医药

咪唑并[1,5-a]吡啶是多种农用化学品和医药中重要的结构组成部分。 研究人员一直关注其合成,因为它在药物开发中具有重要意义 。

其他药理活性

除了上述应用之外,咪唑并[1,2-a]吡啶衍生物还被研究用于抗病毒、抗菌、抗微生物、抗原生动物和抗精神病活性。 包含该核心骨架的商业化药物分子包括阿匹地明、米洛芬、米诺多罗酸、唑吡坦和唑利米丁 。

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a variety of biological targets . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to have anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities reported for imidazo[1,2-a]pyridine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

属性

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-14-6-9-17(25-2)18(11-14)26(23,24)22(15-7-8-15)13-16-12-20-19-5-3-4-10-21(16)19/h3-6,9-12,15H,7-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYYPVNXBQURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

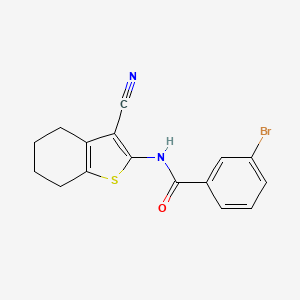

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

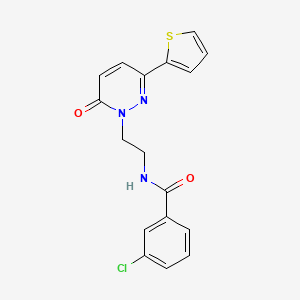

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

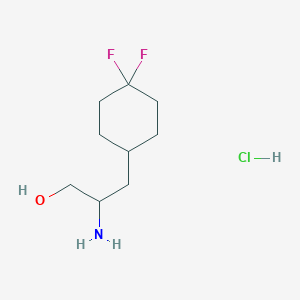

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)